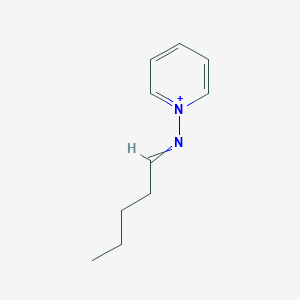
1-(Pentylideneamino)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pentylideneamino)pyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a pyridinium ring substituted with a pentylideneamino group, which imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
The synthesis of 1-(Pentylideneamino)pyridin-1-ium can be achieved through several synthetic routes. One common method involves the reaction of pyridine with pentylideneamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(Pentylideneamino)pyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield the corresponding amines.
Applications De Recherche Scientifique
1-(Pentylideneamino)pyridin-1-ium has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its ability to stabilize reaction intermediates . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored as a potential drug candidate for the treatment of various diseases. Additionally, in the industry, it is used in the synthesis of advanced materials and as a component in the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of 1-(Pentylideneamino)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(Pentylideneamino)pyridin-1-ium can be compared with other similar compounds, such as pyridinium salts and imidazo[1,5-a]pyridine derivatives . These compounds share some structural similarities but differ in their chemical and physical properties. For example, imidazo[1,5-a]pyridine derivatives are known for their luminescent properties and are used in optoelectronic devices . In contrast, this compound is primarily studied for its catalytic and biological activities . The unique combination of the pentylideneamino group and the pyridinium ring in this compound imparts distinct properties that make it suitable for specific applications.
Similar Compounds
- Pyridinium salts
- Imidazo[1,5-a]pyridine derivatives
- Piperidin-2-ones
- Imidazo[2,1-a]pyridine derivatives
These compounds exhibit a range of biological and chemical activities, making them valuable in various research and industrial applications.
Propriétés
Numéro CAS |
823817-67-0 |
|---|---|
Formule moléculaire |
C10H15N2+ |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
N-pyridin-1-ium-1-ylpentan-1-imine |
InChI |
InChI=1S/C10H15N2/c1-2-3-5-8-11-12-9-6-4-7-10-12/h4,6-10H,2-3,5H2,1H3/q+1 |
Clé InChI |
PYSBQFFKTLUWGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=N[N+]1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


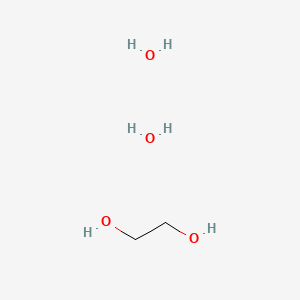
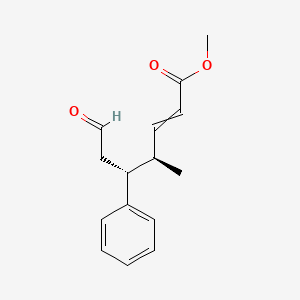
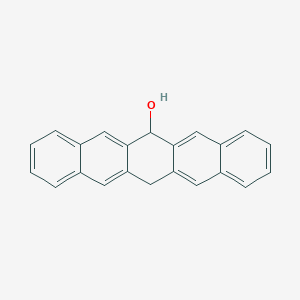

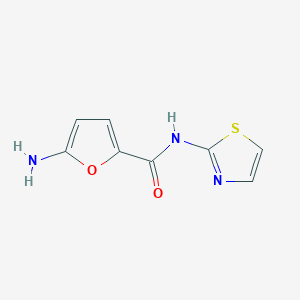
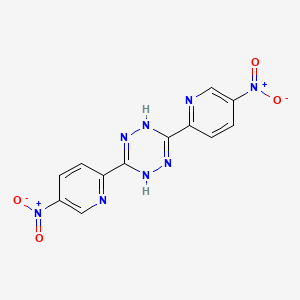
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
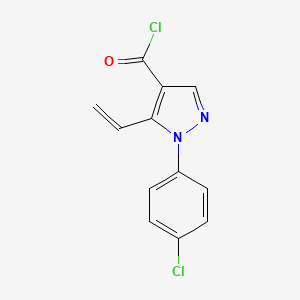
![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
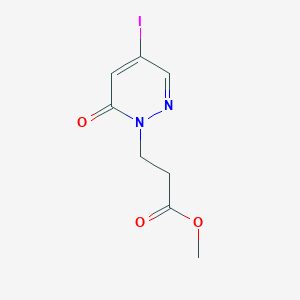
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
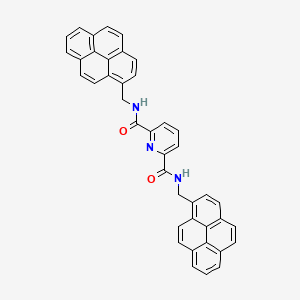
![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)
